molecular formula C6H6O6S2 B1196288 1,2-Benzenedisulfonic acid CAS No. 30496-93-6

1,2-Benzenedisulfonic acid

Cat. No. B1196288
CAS RN: 30496-93-6
M. Wt: 238.2 g/mol
InChI Key: MIAUJDCQDVWHEV-UHFFFAOYSA-N
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Description

1,2-Benzenedisulfonic acid, also known as disodium salt, is a chemical compound with the linear formula C6H4Na2O6S2 . It has a molecular weight of 282.203 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound and its analogues has been explored in various studies . For instance, one study used 1,2,4,5-Benzenetetrasulfonic acid and 1,4-benzenedisulfonic acid as sulfo analogues for building coordination polymers of manganese . The reactions were performed in dimethylformamide (DMF) or N-methylpyrrolidone (NMP) as solvent in sealed glass ampoules at elevated temperatures .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H4Na2O6S2 . The compound has a mono-isotopic mass of 237.960571 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the search results, it’s worth noting that the compound is used in various research contexts, including the synthesis of coordination polymers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.203 . The compound appears as a beige powder . More specific physical and chemical properties such as melting point, boiling point, and pH were not found in the search results.

Scientific Research Applications

Synthesis of Chiral Brønsted Acids

  • Catalytic Applications: 1,2-Benzenedisulfonimide, a derivative of 1,2-benzenedisulfonic acid, is used as a safe Bronsted acid catalyst in various organic reactions. This includes the synthesis of chiral acid organocatalysts (Barbero et al., 2011).

Metal-Organic Frameworks (MOFs)

  • Thermal Stability: It is utilized in the formation of metal-organic frameworks (MOFs) with enhanced thermal stability, highlighting its role in creating robust materials (Mietrach et al., 2009).

Quantum Chemical Modeling

  • Molecular Interactions: The compound is a subject in quantum chemical modeling studies, providing insights into the structure formation and proton transfer in sulfonic acids, which is crucial for understanding molecular interactions (Zyubina et al., 2012).

Catalytic Properties

  • Acidity and Catalysis: The catalytic properties and acidity of 1,2-benzenedisulfonimide (a derivative) are extensively studied, revealing its effectiveness and safety as a Bronsted acid catalyst in organic chemistry (Barbero et al., 2013).

Coordination Polymers

  • Material Synthesis: The compound is used as an analogue of terephthalic acid for preparing coordination polymers, highlighting its utility in material science (Zitzer et al., 2015).

Heterogeneous Catalysis

  • Environmental Applications: Its derivative is employed as a heterogeneous catalyst in various organic reactions, offering economic and ecological advantages due to its reusability (Barbero et al., 2017).

Safety and Hazards

While specific safety and hazard information for 1,2-Benzenedisulfonic acid was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding formation of dust and aerosols .

properties

CAS RN

30496-93-6

Molecular Formula

C6H6O6S2

Molecular Weight

238.2 g/mol

IUPAC Name

benzene-1,2-disulfonic acid

InChI

InChI=1S/C6H6O6S2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)

InChI Key

MIAUJDCQDVWHEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O

Other CAS RN

31375-00-5
30496-93-6
5710-54-3
27137-20-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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